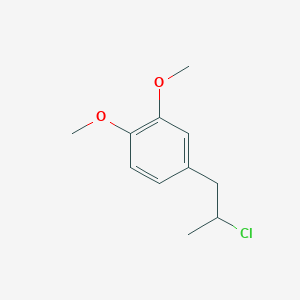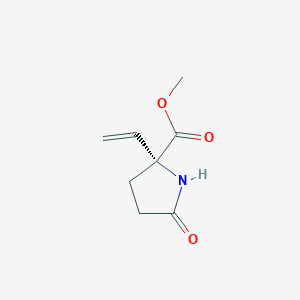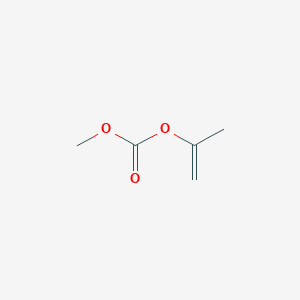
Methyl prop-1-en-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl prop-1-en-2-yl carbonate is an organic compound with the molecular formula C5H8O3 It is a carbonate ester derived from the reaction of methanol and prop-1-en-2-yl carbonate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl prop-1-en-2-yl carbonate can be synthesized through the reaction of methanol with prop-1-en-2-yl carbonate under acidic or basic conditions. The reaction typically involves the use of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium hydroxide for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and precise control of temperature and pressure are crucial to ensure the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl prop-1-en-2-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and alcohols.
Reduction: Reduction reactions can convert the carbonate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, ethers, and other carbonate derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl prop-1-en-2-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drug candidates.
Industry: this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which methyl prop-1-en-2-yl carbonate exerts its effects involves the interaction of its carbonate group with various molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in organic synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl prop-1-en-2-yl carbonate
- Propyl prop-1-en-2-yl carbonate
- Butyl prop-1-en-2-yl carbonate
Uniqueness
Methyl prop-1-en-2-yl carbonate is unique due to its specific reactivity and the ease with which it can be synthesized. Its small molecular size and the presence of the carbonate group make it a versatile intermediate in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and application potential.
Propiedades
Número CAS |
70867-35-5 |
|---|---|
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
methyl prop-1-en-2-yl carbonate |
InChI |
InChI=1S/C5H8O3/c1-4(2)8-5(6)7-3/h1H2,2-3H3 |
Clave InChI |
SFIYEZRUWWEQPM-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


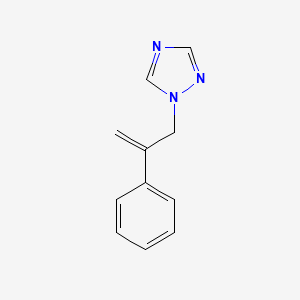
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
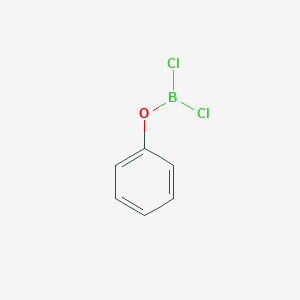
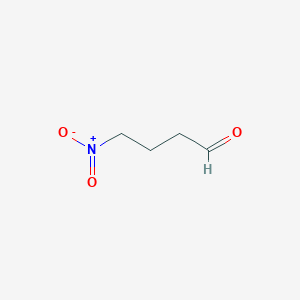
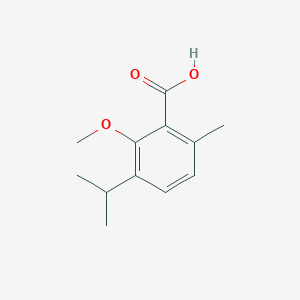
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
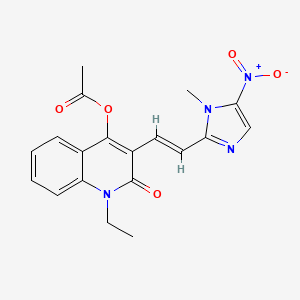
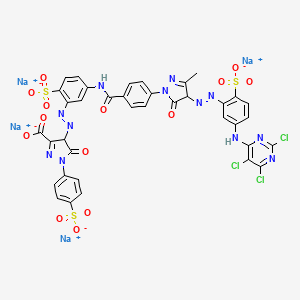
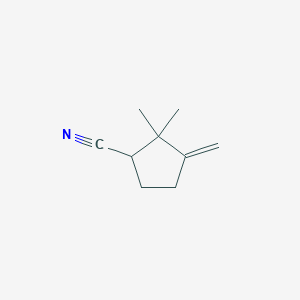
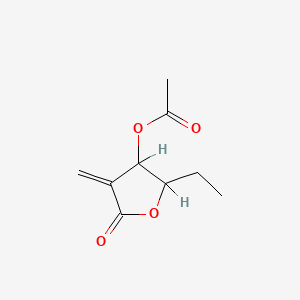
![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
